molecular formula C18H28BNO4 B7958070 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958070
M. Wt: 333.2 g/mol
InChI Key: JAMXXXGGFOBCHE-UHFFFAOYSA-N
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Description

2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethoxy group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an aniline derivative with an appropriate acyl chloride to form the benzamide core.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzamide is treated with an ethylating agent such as ethyl iodide in the presence of a base.

    Attachment of the Propyl Chain: The propyl chain is introduced through an alkylation reaction, often using a propyl halide.

    Incorporation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: The final step involves the borylation of the benzamide derivative using a boronic ester reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzamide core or the substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the ethoxy group.

    Suzuki-Miyaura Cross-Coupling: The boronic ester moiety makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling would yield biaryl compounds, while oxidation might produce benzamide derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its boronic ester moiety is particularly valuable in cross-coupling reactions, enabling the formation of diverse biaryl structures.

Biology and Medicine

The compound’s potential biological activity is of interest for drug discovery and development. Its structural features may allow it to interact with biological targets, making it a candidate for screening in pharmacological assays.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and organic electronic devices. Its ability to undergo cross-coupling reactions makes it a versatile intermediate for the production of various functional materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in chemical reactions involves the activation of the boronic ester moiety. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. The ethoxy and propyl groups may influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Bromo-2-ethoxybenzamide: A related compound with a bromine substituent instead of the boronic ester.

    2-Ethoxy-n-propylbenzamide: Lacks the boronic ester moiety, making it less versatile in cross-coupling reactions.

Uniqueness

2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. This feature distinguishes it from simpler boronic acids and other benzamide derivatives, providing greater versatility in synthetic applications.

Properties

IUPAC Name

2-ethoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-7-11-20-16(21)14-10-9-13(12-15(14)22-8-2)19-23-17(3,4)18(5,6)24-19/h9-10,12H,7-8,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMXXXGGFOBCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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